4-Ethynyl-2-(trifluoromethyl)pyridine
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Overview
Description
4-Ethynyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . This compound is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyridine ring. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Ethynyl-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
. These methods ensure the availability of high-purity this compound for various applications.
Chemical Reactions Analysis
4-Ethynyl-2-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts such as palladium or copper.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynyl-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes. The specific pathways involved depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
4-Ethynyl-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in the position of the fluorine atom.
4-(Trifluoromethyl)pyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-ethynyl-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWOVWLNLZZGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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